molecular formula C6H4FNO B1302963 3-Fluoroisonicotinaldehyde CAS No. 40273-47-0

3-Fluoroisonicotinaldehyde

Cat. No. B1302963
CAS RN: 40273-47-0
M. Wt: 125.1 g/mol
InChI Key: KLKQXQXSZCNWLZ-UHFFFAOYSA-N
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Patent
US08624040B2

Procedure details

To a 50-mL round-bottom flask was added 3-fluoro-4-pyridinecarboxaldehyde (0.8 mL, 8.02 mmol) and N,N-dimethylformamide (14 mL) and the solution was cooled to 0° C. To this solution was added potassium carbonate (1.22 g, 8.828 mmol) and methyl 2-mercaptoacetate (0.754 mL, 8.427 mmol). The solution turned to a clear yellow solution after stirring for 10 min. After 30 min at 0° C., the reaction was warmed to room temperature and stirred over the weekend by which time a solid precipitate was formed. Water was added provide a homogeneous solution, which was cooled to 0° C., the solid was collected via vacuum filtration, and washed with cold water until clear and colorless affording methyl thieno[2,3-c]pyridine-2-carboxylate (1.55 g, 82%) as a white solid. LCMS: (FA) ES+ 194; 1H NMR (d6-DMSO, 300 MHz) δ9.37 (s, 1 H), 8.56 (d, J=5.4 Hz, 1 H), 8.26 (d, J=0.6 Hz, 1 H), 7.97 (dd, J=5.4 Hz, 1.2 Hz, 1 H), 3.92 (s, 3 H).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.754 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=O.CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[SH:21][CH2:22][C:23]([O:25][CH3:26])=[O:24]>O>[S:21]1[C:2]2=[CH:3][N:4]=[CH:5][CH:6]=[C:7]2[CH:8]=[C:22]1[C:23]([O:25][CH3:26])=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
FC=1C=NC=CC1C=O
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.754 mL
Type
reactant
Smiles
SCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at 0° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred over the weekend by which time a solid precipitate
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
provide a homogeneous solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solid was collected via vacuum filtration
WASH
Type
WASH
Details
washed with cold water until clear and

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(=CC=2C1=CN=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.